Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate

Description

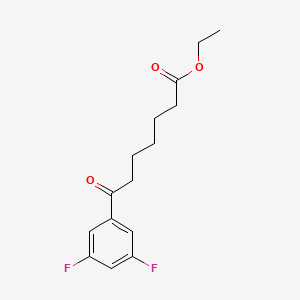

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate is an ethyl ester featuring a seven-carbon aliphatic chain terminated by a ketone group at the 7th position, substituted with a 3,5-difluorophenyl aromatic ring.

Properties

IUPAC Name |

ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTVHWRETVBWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645587 | |

| Record name | Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-43-7 | |

| Record name | Ethyl 3,5-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 7-(3,5-difluorophenyl)-7-oxoheptanoic acid, ethanol, sulfuric acid.

Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

Procedure: The acid and ethanol are mixed in a suitable solvent, and sulfuric acid is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 7-(3,5-difluorophenyl)-7-oxoheptanoic acid and ethanol.

Reduction: Ethyl 7-(3,5-difluorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound can be used in studies to understand the effects of fluorinated compounds on biological systems.

Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) Ethyl 7-(2,5-Difluorophenyl)-7-oxoheptanoate (CAS: 1094651-16-7)

- Structure : Fluorine at 2- and 5-positions on the phenyl ring.

- Status : Discontinued due to unspecified issues, possibly synthetic challenges or poor pharmacological performance .

b) Ethyl 7-(2,6-Difluorophenyl)-7-oxoheptanoate (Similarity: 0.96 to target compound)

- Structure : Fluorine at 2- and 6-positions.

- Impact : The para-fluorine absence may reduce resonance stabilization of the ketone group, altering metabolic stability .

c) Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (CAS: 898751-78-5)

Chain-Length and Functional Group Variations

a) Ethyl 5-(3,4-Difluorophenyl)-5-oxovalerate

- Structure : Shorter five-carbon chain with 3,4-difluorophenyl substitution.

- Implications : Reduced chain length may decrease membrane permeability but improve aqueous solubility .

b) Ethyl 7-(4-Heptyloxyphenyl)-7-oxoheptanoate (CAS: 898758-01-5)

Halogen vs. Alkoxy/Methyl Substitutions

a) Ethyl 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-67-3)

- Structure : Methoxy groups at 3,5-positions.

- Impact: PSA: Higher due to oxygen atoms (vs. fluorine).

b) Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate (CAS: 951886-28-5)

Physicochemical and Functional Comparisons

Research and Application Insights

- Electron-Withdrawing Effects : Fluorine substituents (as in the target compound) enhance oxidative stability and may improve binding to electron-rich biological targets, such as enzymes or receptors .

- Fluorine balances moderate lipophilicity with metabolic resistance .

- Discontinued Compounds: Analogs like ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate highlight challenges in balancing halogenation benefits with toxicity or synthetic feasibility .

Biological Activity

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C15H18F2O3

- Molecular Weight : Approximately 284.303 g/mol

- CAS Number : 31686-94-9

The compound features a heptanoate backbone with a keto group and a difluorophenyl substituent, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study showed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Interaction : The difluorophenyl group may interact with specific enzymes or receptors, modulating their activity.

- Chemical Transformations : The compound can undergo oxidation and reduction reactions, affecting its reactivity and interaction with biological targets.

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential.

-

Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced TNF-alpha levels by 50% compared to untreated controls.

- This suggests that this compound may be effective in managing inflammatory responses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Difluorophenyl group |

| Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | High | Moderate | Nitro group at para position |

| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | Low | Low | Fluorine substitution at a different position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.